8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid
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Overview
Description
“8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” is a specialty product used for proteomics research . It has a molecular formula of C17H12ClNO2 and a molecular weight of 297.74 .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been extensively studied. There are numerous synthesis protocols reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its molecular formula, C17H12ClNO2 . The compound contains a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its IR, 1H NMR, and 13C NMR spectra . The compound appears as a gray powder .
Scientific Research Applications
Organic Synthesis Applications
A method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp3 and sp2 C-H bonds in carboxylic acid derivatives has been developed, employing a carboxylic acid 2-methylthioaniline- or 8-aminoquinoline amide substrate. This method showcases the utility of quinoline derivatives in complex organic synthesis processes (Shabashov & Daugulis, 2010). Furthermore, a unified strategy for iron-catalyzed ortho-alkylation of carboxamides using 8-aminoquinoline-based aryl carboxamides has been highlighted, indicating high yields and regioselectivity in the presence of an iron source (Fruchey, Monks, & Cook, 2014).
Antibacterial Properties
New 8-nitrofluoroquinolone derivatives have been synthesized, showcasing interesting antibacterial activity against gram-positive and/or gram-negative strains, indicating the potential of quinoline derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).
Pharmacological Evaluation
The pharmacological evaluation of new tetrahydroisoquinoline derivatives inhibiting dopamine uptake and/or possessing dopaminomimetic property has been reported, illustrating the significance of quinoline derivatives in exploring new treatments for neurological conditions (Zára-Kaczián et al., 1986).
Corrosion Inhibition
Two new 8-hydroxyquinoline derivatives have been synthesized and identified as efficient corrosion inhibitors for mild steel in hydrochloric acid, demonstrating the application of quinoline derivatives in protecting metals against corrosion (Rbaa et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit enzymes such as topoisomerase ii .
Mode of Action
It is suggested that similar quinoline derivatives inhibit the function of their target enzymes, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of enzymes like topoisomerase ii can affect dna replication and transcription processes .
Result of Action
Inhibition of enzymes like topoisomerase ii can lead to cell cycle arrest and apoptosis .
Future Directions
In the field of medicinal chemistry, the quinoline scaffold is a vital lead for drug discovery . The 2-substituted phenylquinoline-4-carboxylic acid group has been introduced to the cap moiety of histone deacetylase (HDAC) inhibitors, leading to the development of potent HDAC inhibitors with novel structures . This suggests that “8-Chloro-3-methyl-2-phenylquinoline-4-carboxylic acid” and its derivatives could potentially be explored further in the development of new therapeutic agents .
Properties
IUPAC Name |
8-chloro-3-methyl-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-14(17(20)21)12-8-5-9-13(18)16(12)19-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPICDAJPAVHJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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